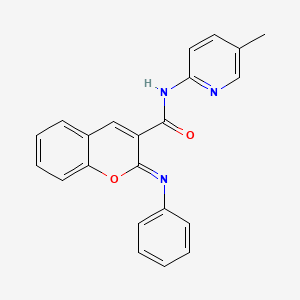

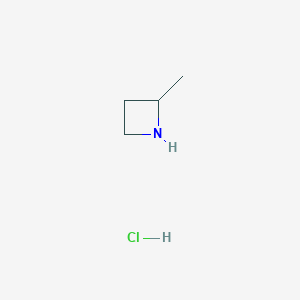

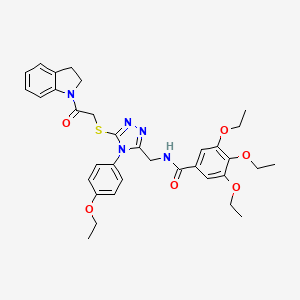

![molecular formula C18H19BrN2O3S2 B2487228 Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate CAS No. 687567-29-9](/img/structure/B2487228.png)

Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic reactants to achieve the desired complex structures. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound with a somewhat similar structure, is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process involves coupling with aromatic aldehyde to afford Schiff base compounds, characterized using spectroscopic methods (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

X-ray crystallography and Density Functional Theory (DFT) analyses provide insights into the molecular and crystal structures of related compounds. The structure is often stabilized by intramolecular hydrogen bonds, with the molecular geometry revealing significant interactions that contribute to the stability and reactivity of the compound. For example, the molecular and crystal structure of a related compound, characterized by X-ray analysis, is stabilized by intramolecular hydrogen bonds, demonstrating the importance of these interactions (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds typically showcase a variety of functional group transformations, including condensation, substitution, and cyclization reactions. These transformations often yield complex heterocyclic compounds with potential biological activities. For instance, the four-component reaction of ethyl-3-oxo-4-(arylsulfanyl)butanoate with substituted aromatic aldehydes and ammonium acetate affords novel ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates, demonstrating the versatility of these compounds in synthetic organic chemistry (Raju et al., 2010).

Physical Properties Analysis

The physical properties of compounds similar to Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate are characterized using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy. These analyses provide valuable information on the compound's stability, solubility, and crystal structure. For example, the crystal structure of a related compound, ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is determined at 200K, revealing hydrogen-bonded ribbons and the conformation of the reduced pyrimidine ring (Sarojini et al., 2015).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Agents

Antimycobacterial Properties : A study reported the synthesis of novel heterocycles, including ethyl 2,6-di(2-bromophenyl)-4-hydroxy-5-(phenylsulfanyl)-3-pyridinecarboxylate, showing significant in vitro activity against Mycobacterium tuberculosis (Raju et al., 2010).

Antimicrobial Activity of Arylazopyrazole Pyrimidone Derivatives : Another study synthesized compounds from Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate, displaying antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

Antitumor Activity

- Anticancer Potential : Research conducted on thieno[3,2-d]pyrimidine derivatives showed potent anticancer activity against human cancer cell lines, such as MCF-7, HeLa, and HCT-116 (Hafez & El-Gazzar, 2017).

Enzymatic Activity

- Influence on Cellobiase Reactivity : A study involving the preparation of pyrazolopyrimidinyl keto-esters and their derivatives revealed their potent effect on increasing the reactivity of cellobiase (Abd & Awas, 2008).

Synthesis and Structural Analysis

- Novel Compound Synthesis : Research focused on synthesizing new compounds, such as ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo [5,4-b] pyridin-2-yl) butanoate, and studying their fluorescence properties (Krzyżak et al., 2015).

- Structural Analysis : Another study conducted a structural analysis of a newly synthesized compound, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, through X-ray diffraction (Wu, 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3S2/c1-3-14(17(23)24-4-2)26-18-20-13-9-10-25-15(13)16(22)21(18)12-7-5-11(19)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHELCMCCTJPOEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

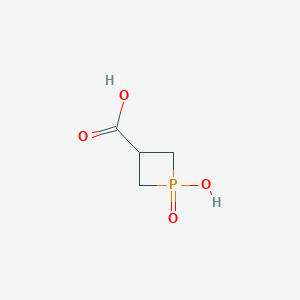

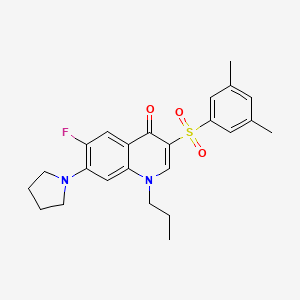

![(E)-N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487148.png)

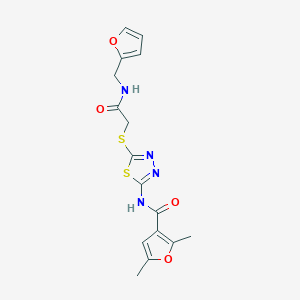

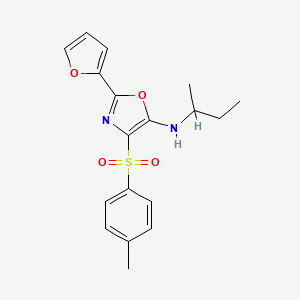

![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)

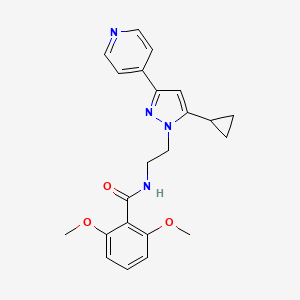

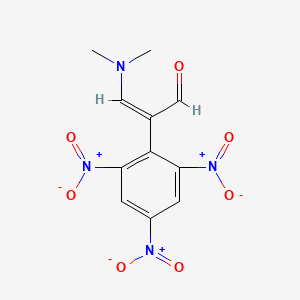

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)

![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)

![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)